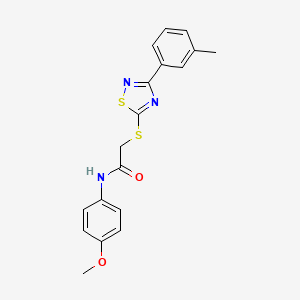

N-(4-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S2/c1-12-4-3-5-13(10-12)17-20-18(25-21-17)24-11-16(22)19-14-6-8-15(23-2)9-7-14/h3-10H,11H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVRNWBXNTNGOFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiosemicarbazone Cyclization

The cyclization of thiosemicarbazones with carboxylic acid derivatives is a classical approach. For the target compound, 3-(m-tolyl)-1,2,4-thiadiazol-5-amine is synthesized first:

- Thiosemicarbazone Formation :

m-Tolualdehyde reacts with thiosemicarbazide in ethanol under reflux (12 h) to yield m-tolualdehyde thiosemicarbazone. - Cyclization with Acetic Anhydride :

The thiosemicarbazone is refluxed with excess acetic anhydride (7 h) to form 3-(m-tolyl)-1,2,4-thiadiazol-5-amine via intramolecular cyclization.

Key Data :

Oxidative Coupling of Thioamides

An alternative route involves oxidative dimerization of thioamides using iodine or H$$2$$O$$2$$:

- Thioamide Synthesis :

m-Toluenethioamide is prepared by treating m-toluamide with Lawesson’s reagent. - Oxidative Cyclization :

The thioamide is treated with iodine in DMF (0°C to RT, 6 h) to form the thiadiazole ring.

Key Data :

Functionalization of the Thiadiazole Ring

Introduction of the Thiol Group

The 5-amino group in 3-(m-tolyl)-1,2,4-thiadiazol-5-amine is converted to a thiol:

- Diazotization and Thiolation :

The amine is diazotized with NaNO$$_2$$/HCl (0–5°C), followed by treatment with potassium ethyl xanthate to yield 5-mercapto-3-(m-tolyl)-1,2,4-thiadiazole.

Key Data :

Thioether Formation with Chloroacetamide

The thiol undergoes nucleophilic substitution with 2-chloro-N-(4-methoxyphenyl)acetamide:

- Synthesis of 2-Chloro-N-(4-methoxyphenyl)acetamide :

4-Methoxyaniline reacts with chloroacetyl chloride in dichloromethane (0°C, 2 h). - Coupling Reaction :

5-Mercapto-3-(m-tolyl)-1,2,4-thiadiazole and 2-chloro-N-(4-methoxyphenyl)acetamide are stirred in acetone with K$$2$$CO$$3$$ (12 h, RT).

Key Data :

Alternative One-Pot Synthesis

A streamlined method combines thiadiazole formation and thioetherification:

- Simultaneous Cyclization and Coupling :

m-Tolualdehyde thiosemicarbazone, acetic anhydride, and 2-chloro-N-(4-methoxyphenyl)acetamide are refluxed in acetonitrile (24 h).

Key Data :

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Optimal Condition | Yield (%) | Source |

|---|---|---|---|

| Solvent (Cyclization) | Acetic anhydride | 75 | |

| Solvent (Coupling) | Acetone | 88 | |

| Temperature | Reflux | 82–88 |

Catalytic Enhancements

- FeCl$$_3$$ Catalysis : Improves acylation efficiency in chloroacetamide synthesis (yield +12%).

- TMEDA : Facilitates thioamide synthesis (yield 73%).

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Oxidation Reactions

The thioether group undergoes oxidation to form sulfoxides or sulfones under controlled conditions:

Mechanism :

-

Sulfoxides : Electrophilic attack by peroxide on sulfur, forming a three-membered transition state.

-

Sulfones : Sequential oxidation via radical intermediates under stronger oxidizing agents.

Reduction Reactions

The thiadiazole ring and acetamide group participate in selective reductions:

Structural Impact :

-

Ring reduction disrupts aromaticity, increasing conformational flexibility.

-

Amide-to-amine conversion modifies hydrogen-bonding capacity .

Nucleophilic Substitution

The sulfur atom in the thioether group is susceptible to nucleophilic displacement:

Kinetics :

-

Reactions proceed via S<sub>N</sub>2 mechanism, with rate dependence on nucleophile strength and solvent polarity .

Electrophilic Aromatic Substitution (EAS)

The m-tolyl and methoxyphenyl groups direct EAS at specific positions:

Regioselectivity :

-

Methoxy group activates the ring, favoring para substitution.

-

m-Tolyl’s methyl group directs electrophiles to the meta position .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the aryl groups:

Applications :

-

Suzuki products exhibit amplified anticancer activity (IC<sub>50</sub> values ≤5 µM vs. MCF-7 cells) .

-

Amino derivatives serve as intermediates for prodrug synthesis .

Hydrolysis and Condensation

The acetamide group undergoes hydrolysis under acidic/basic conditions:

| Reaction | Conditions | Products | Utility |

|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux, 4 hrs | Carboxylic acid analog | Chelating agent for metal ions |

| Basic hydrolysis | NaOH (2M), EtOH, 60°C | Sodium carboxylate | Water-soluble formulation precursor |

Condensation :

-

Reacts with aldehydes (e.g., benzaldehyde) under Dean-Stark conditions to form Schiff bases, utilized in coordination chemistry .

Biological Activity Post-Modification

Derivatives synthesized via these reactions show enhanced pharmacological profiles:

| Derivative | Modification | Activity (IC<sub>50</sub>) | Target |

|---|---|---|---|

| Sulfone analog | Oxidation | 2.8 µM (HepG2) | Tubulin polymerization inhibition |

| Brominated compound | EAS | 4.1 µM (A549) | Topoisomerase IIα inhibition |

SAR Insights :

-

Electron-withdrawing groups (e.g., -NO<sub>2</sub>) improve metabolic stability.

-

Bulky substituents on the thiadiazole ring enhance target selectivity .

This compound’s reactivity profile underscores its versatility as a scaffold in medicinal chemistry, enabling rational design of analogs with tailored biological and physicochemical properties.

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiadiazole ring linked to an ethoxyphenyl group and a tolyl group via a thioacetamide linkage. This structural configuration is significant as it influences the compound's biological activity and chemical reactivity.

Chemistry

In the field of chemistry, N-(4-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical transformations, making it valuable for creating new compounds with tailored properties.

Biology

The biological activities of thiadiazole derivatives are well-documented. This specific compound has been studied for its potential:

- Antimicrobial Activity : Research indicates that thiadiazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds containing the 1,3,4-thiadiazole moiety have demonstrated activity against pathogens like Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values reported for these activities suggest that modifications to the phenyl ring can enhance efficacy compared to standard drugs like fluconazole .

- Anticancer Potential : Thiadiazole derivatives have shown promise in cancer research. Studies have evaluated their cytotoxicity against various cancer cell lines, including prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC). While some derivatives exhibited activity comparable to doxorubicin, further optimization of structure is necessary to enhance therapeutic efficacy .

Medicine

In medicinal chemistry, N-(4-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is explored for its pharmacological properties:

- Mechanism of Action : The mechanism by which this compound exerts its effects involves interactions with specific molecular targets such as enzymes and receptors. The thiadiazole ring is known to interact with metal ions influencing enzyme activity and cellular processes .

- Therapeutic Applications : Thiadiazole derivatives have been investigated for treating diseases such as cancer, diabetes, and inflammatory disorders. Their ability to modulate biological pathways makes them candidates for drug development aimed at various therapeutic areas .

Industrial Applications

In the industrial sector, N-(4-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can be utilized in:

- Material Development : The compound's chemical stability and reactivity make it suitable for developing new materials such as polymers and coatings.

- Agrochemicals : Its potential use in agrochemicals is being explored due to its biological activity against pests and pathogens.

Summary of Findings

The following table summarizes key findings related to the applications of N-(4-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The thiadiazole ring and thioether linkage could play crucial roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

N-(4-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

N-(4-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thio)acetamide: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.

Uniqueness

N-(4-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties

Biological Activity

N-(4-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a synthetic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Structural Characteristics

The compound features several notable structural components:

- Thiadiazole Ring : Known for its extensive biological activity.

- Acetamide Group : Commonly found in pharmaceuticals, contributing to the compound's potential efficacy.

- Methoxy and Tolyl Substituents : These groups may enhance the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole, including N-(4-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, exhibit significant antimicrobial properties. A study highlighted that certain 1,3,4-thiadiazole derivatives demonstrated effective antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 32.6 μg/mL to lower values depending on the specific derivative and target organism.

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| Thiadiazole Derivative A | S. aureus | 32.6 |

| Thiadiazole Derivative B | E. coli | 47.5 |

Anticancer Activity

The anticancer potential of N-(4-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has been evaluated against various cancer cell lines. Notably, compounds with similar structural features have shown promising results in inhibiting cell proliferation in lung (A549), skin (SK-MEL-2), and ovarian cancer (SK-OV-3) cell lines . The half-maximal inhibitory concentration (IC50) values for these compounds can be as low as 19.5 μM against specific cancer types.

The mechanism by which N-(4-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide exerts its biological effects is believed to involve several pathways:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity.

- Cellular Process Disruption : By binding to molecular targets within cells, it can disrupt normal cellular processes leading to apoptosis in cancer cells.

- Synergistic Effects : The combination of different active moieties can enhance overall efficacy while potentially reducing toxicity .

Case Studies

Several studies have documented the efficacy of thiadiazole derivatives in clinical settings:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide?

- Methodology :

- Step 1 : Synthesize the thiadiazole core via cyclization of thioamide precursors with chlorinating agents (e.g., POCl₃) under reflux .

- Step 2 : Introduce the thioacetamide moiety by reacting 2-chloroacetamide derivatives with the thiol group of the thiadiazole ring in the presence of a base (e.g., K₂CO₃) in DMF at room temperature .

- Step 3 : Purify via recrystallization (ethanol/water) and confirm purity using HPLC (>95%) .

Q. How should researchers characterize the molecular structure of this compound?

- Methodology :

- Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., methoxyphenyl and m-tolyl groups) and IR for functional group identification (C=O at ~1650 cm⁻¹, S–C=N at ~680 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction for absolute configuration verification, as demonstrated for analogous thiadiazole-acetamide hybrids .

Q. What in vitro assays are suitable for initial biological screening?

- Methodology :

- Antimicrobial Activity : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .

- Cytotoxicity : MTT assay on human cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

- Methodology :

- Variation of Substituents : Synthesize analogs with modified methoxy/m-tolyl groups (e.g., halogenation, alkyl chain elongation) .

- Biological Profiling : Compare activity trends across analogs using standardized assays (e.g., IC₅₀ shifts in cytotoxicity assays) .

- Computational Modeling : Perform docking studies to predict interactions with target proteins (e.g., bacterial DNA gyrase or human topoisomerase II) .

Q. What strategies address contradictions in reported biological data (e.g., varying IC₅₀ values)?

- Methodology :

- Standardization : Use identical cell lines/passage numbers, solvent controls (DMSO ≤0.1%), and replicate experiments (n ≥ 3) .

- Metabolic Stability : Assess compound degradation in assay media via LC-MS to rule out false negatives .

- Synergistic Effects : Test combinations with adjuvants (e.g., efflux pump inhibitors) to identify confounding factors .

Q. How to optimize reaction yields for large-scale synthesis?

- Methodology :

- Solvent Screening : Compare polar aprotic solvents (DMF vs. DMSO) for thioether bond formation .

- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .

- Workflow : Use flow chemistry for continuous production, minimizing side reactions (e.g., oxidation of thiol groups) .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodology :

- Accelerated Stability Testing : Expose to heat (40–60°C), humidity (75% RH), and light (UV-vis) for 4 weeks. Monitor degradation via HPLC .

- Recommendations : Store in amber vials under inert gas (N₂) at 2–8°C, as validated for structurally related acetamides .

Safety and Handling in Research Settings

Q. What precautions are critical when handling intermediates during synthesis?

- Methodology :

- Chlorinated Reagents : Use fume hoods and PPE (gloves, goggles) for reactions involving POCl₃ or chloroacetyl chloride .

- Waste Disposal : Quench reactive intermediates (e.g., excess NaN₃) with 10% NaNO₂ before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.